An In-depth Technical Guide to 2-(5-Amino-2-methylphenyl)ethanol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(5-Amino-2-methylphenyl)ethanol: Properties, Synthesis, and Potential Applications
Disclaimer: The subject of this technical guide, 2-(5-Amino-2-methylphenyl)ethanol, is a compound for which publicly available experimental data is limited. Consequently, the information presented herein regarding its specific physicochemical properties, spectroscopic data, and detailed reaction parameters is largely predictive, based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to support further investigation.
Introduction and Structural Elucidation
2-(5-Amino-2-methylphenyl)ethanol is an aromatic amino alcohol. Its structure features a benzene ring substituted with a methyl group at position 2, an amino group at position 5, and a 2-hydroxyethyl group at position 1. This unique combination of a primary amine, a primary alcohol, and a substituted aromatic core suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound can exist as a racemic mixture or as individual enantiomers.
Molecular Structure:
Caption: Chemical structure of 2-(5-Amino-2-methylphenyl)ethanol.
Key Structural Features:
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Aromatic Ring: Provides a rigid scaffold and potential for π-π stacking interactions.
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Amino Group (-NH2): A primary amine that can act as a hydrogen bond donor and a nucleophile, and can be readily functionalized.
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Hydroxyl Group (-OH): A primary alcohol that can act as a hydrogen bond donor and acceptor, and can be derivatized, for instance, through esterification or etherification.
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Methyl Group (-CH3): Influences the steric and electronic properties of the aromatic ring.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(5-Amino-2-methylphenyl)ethanol. These values are estimated based on computational models and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not available (predicted to be in the range of 50-100 °C) |
| Boiling Point | Not available (predicted to be >200 °C at atmospheric pressure) |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and slightly soluble in water. |
| pKa (Amino Group) | ~4-5 (for the anilinium ion) |
| pKa (Hydroxyl Group) | ~16-18 |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-(5-Amino-2-methylphenyl)ethanol can be envisioned via a two-step process starting from 2-methyl-5-nitrotoluene. This strategy involves the introduction of the ethanol side chain followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of 2-(5-Amino-2-methylphenyl)ethanol.
Step 1: Synthesis of the Precursor, 2-(2-Methyl-5-nitrophenyl)ethanol
The synthesis of the nitro precursor is a critical step. A common method for the side-chain elongation of a toluene derivative is through the reaction of its benzylic carbanion with an electrophile.
Experimental Protocol:
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Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-nitrotoluene in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).
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Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
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Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate the benzylic anion. The reaction progress can be monitored by the appearance of a deep color.
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Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the methyl group without attacking the nitro group or the aromatic ring. The low temperature is necessary to prevent side reactions.
-
-
Electrophilic Quench: Once the deprotonation is complete, slowly introduce ethylene oxide as the electrophile. The reaction should be maintained at a low temperature to control the exothermicity of the epoxide ring-opening.
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Work-up: After the reaction is complete (as determined by thin-layer chromatography), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 2-(2-Methyl-5-nitrophenyl)ethanol to 2-(5-Amino-2-methylphenyl)ethanol
The reduction of the aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.[1]
Experimental Protocol:
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Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-(2-methyl-5-nitrophenyl)ethanol in a suitable solvent, such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on activated carbon (10% Pd/C).
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Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
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Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group. Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Predicted Spectroscopic Data
The following are the predicted spectroscopic characteristics for 2-(5-Amino-2-methylphenyl)ethanol. These predictions are based on the analysis of its functional groups and comparison with analogous compounds.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 1H NMR spectrum would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | d | 1H | Aromatic H |
| ~6.5 - 6.7 | dd | 1H | Aromatic H |
| ~6.4 - 6.6 | d | 1H | Aromatic H |
| ~3.7 | t | 2H | -CH2-OH |
| ~3.5 | br s | 2H | -NH2 |
| ~2.8 | t | 2H | Ar-CH2- |
| ~2.2 | s | 3H | -CH3 |
| ~1.5-2.5 | br s | 1H | -OH |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 13C NMR spectrum would show approximately 9 distinct signals corresponding to the carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-NH2 |
| ~135-140 | C-CH3 |
| ~130-135 | Quaternary Ar-C |
| ~125-130 | Ar-CH |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~60-65 | -CH2-OH |
| ~35-40 | Ar-CH2- |
| ~15-20 | -CH3 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine and alcohol functional groups:[2]
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) and Aromatic C=C stretch |
| 1520-1450 | Medium | Aromatic C=C stretch |
| 1300-1000 | Strong | C-O stretch (alcohol) and C-N stretch (amine) |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M+) would be expected at m/z = 151. Common fragmentation patterns for amino alcohols include:[3][4]
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Loss of water (M-18): A peak at m/z = 133.
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to a fragment at m/z = 31 (CH2OH+).
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Benzylic cleavage: Cleavage of the bond between the ethyl group and the aromatic ring, which could lead to various resonance-stabilized fragments.
Potential Applications in Research and Drug Development
While specific applications for 2-(5-Amino-2-methylphenyl)ethanol are not yet documented, its structural motifs suggest several promising avenues for exploration:
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Pharmaceutical Scaffolding: The primary amine and hydroxyl groups are ideal handles for further chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could be screened for a wide range of biological activities. Aminophenol and amino alcohol derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[5][6][7]
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Ligand Synthesis for Catalysis: The bidentate nature of the amino alcohol functionality makes it a candidate for the synthesis of ligands for transition metal catalysts used in asymmetric synthesis.
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Materials Science: The aromatic and functionalized nature of the molecule could be exploited in the development of new polymers or functional materials with specific optical or electronic properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(5-Amino-2-methylphenyl)ethanol. Based on the functional groups present, potential hazards may include skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, a comprehensive risk assessment should be conducted before use.
Conclusion
2-(5-Amino-2-methylphenyl)ethanol represents a promising yet underexplored chemical entity. This technical guide provides a foundational, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential applications. It is hoped that this document will serve as a catalyst for further experimental investigation into this and related compounds, ultimately unlocking their full potential in various scientific disciplines.
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